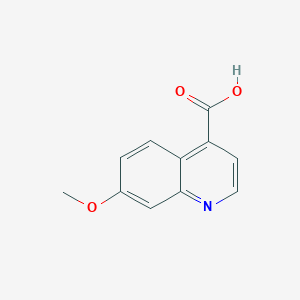

7-Methoxyquinoline-4-carboxylic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

7-methoxyquinoline-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO3/c1-15-7-2-3-8-9(11(13)14)4-5-12-10(8)6-7/h2-6H,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBJMZHNQXKLXFW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=NC=CC(=C2C=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

816449-02-2 | |

| Record name | 7-methoxyquinoline-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 7-Methoxyquinoline-4-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Quinoline Scaffold

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a wide array of biological activities, including antimalarial, antibacterial, and anticancer properties. 7-Methoxyquinoline-4-carboxylic acid, in particular, serves as a crucial building block in the synthesis of more complex pharmaceutical compounds. Its strategic functionalization with a methoxy group and a carboxylic acid at key positions makes it a versatile intermediate for drug discovery and development. This guide provides a detailed exploration of the primary synthetic routes to this important molecule, with a focus on the underlying chemical principles, practical experimental protocols, and a comparative analysis of the available methods.

Core Synthetic Strategies: A Comparative Overview

The synthesis of this compound can be approached through several established name reactions in heterocyclic chemistry. The most prominent and widely applicable methods include the Gould-Jacobs reaction, the Doebner-von Miller reaction, and the Camps cyclization. Each of these routes offers distinct advantages and disadvantages in terms of starting material availability, reaction conditions, and overall yield.

| Synthesis Method | Starting Materials | Key Features | Advantages | Disadvantages |

| Gould-Jacobs Reaction | 3-Methoxyaniline, Diethyl ethoxymethylenemalonate | Multi-step process involving condensation, thermal cyclization, and saponification. | High yields, good regioselectivity, versatile for substituted anilines. | Requires high temperatures for cyclization, multi-step process can be time-consuming. |

| Doebner-von Miller Reaction | 3-Methoxyaniline, Pyruvic acid, Formaldehyde (or its equivalent) | Acid-catalyzed condensation of an aniline, an α,β-unsaturated carbonyl compound (formed in situ), and pyruvic acid. | One-pot reaction, readily available starting materials. | Can lead to mixtures of products, mechanism is debated, yields can be variable. |

| Camps Cyclization | Substituted o-acylaminoacetophenone | Base-catalyzed intramolecular condensation. | Good for certain substitution patterns, can be high-yielding. | Requires a pre-functionalized starting material which may involve a multi-step synthesis. |

The Gould-Jacobs Reaction: A Detailed Exploration

The Gould-Jacobs reaction stands out as a robust and reliable method for the synthesis of 4-hydroxyquinoline derivatives, which are immediate precursors to this compound.[1][2] This multi-step process offers excellent control over the substitution pattern on the quinoline ring.[1] The reaction proceeds through three key stages: condensation, thermal cyclization, and saponification.[1]

Stage 1: Condensation of 3-Methoxyaniline with Diethyl Ethoxymethylenemalonate

The synthesis commences with the nucleophilic attack of the amino group of 3-methoxyaniline on the electron-deficient double bond of diethyl ethoxymethylenemalonate. This is followed by the elimination of ethanol to yield the intermediate, diethyl 2-((3-methoxyphenylamino)methylene)malonate.[1]

Stage 2: Thermal Cyclization

The second stage involves a high-temperature, intramolecular cyclization of the malonate intermediate.[3] This step is typically carried out in a high-boiling solvent such as diphenyl ether or Dowtherm A, at temperatures ranging from 240-260 °C.[3][4] The reaction proceeds via a 6-electron cyclization process to form the quinoline ring system, yielding ethyl 4-hydroxy-7-methoxyquinoline-3-carboxylate.[1]

Stage 3: Saponification

The final step is the hydrolysis of the ester group to the desired carboxylic acid. This is achieved through saponification, typically by heating the ester in the presence of a base such as sodium hydroxide or potassium hydroxide, followed by acidification to protonate the carboxylate salt.[1]

Reaction Mechanism: Gould-Jacobs Reaction

Caption: Mechanism of the Gould-Jacobs reaction for the synthesis of this compound.

Experimental Protocol: Gould-Jacobs Synthesis of this compound

Part A: Synthesis of Ethyl 4-hydroxy-7-methoxyquinoline-3-carboxylate

-

In a round-bottom flask equipped with a reflux condenser, combine 3-methoxyaniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.05 eq).

-

Heat the mixture at 100-110 °C for 2 hours. The reaction can be monitored by TLC for the disappearance of the starting materials.

-

After the reaction is complete, cool the mixture to room temperature. The crude product, diethyl 2-((3-methoxyphenylamino)methylene)malonate, can be used directly in the next step or purified by recrystallization from ethanol.

-

In a separate flask, heat diphenyl ether to 250 °C.

-

Slowly add the crude diethyl 2-((3-methoxyphenylamino)methylene)malonate to the hot diphenyl ether with vigorous stirring.

-

Maintain the temperature at 250 °C for 30 minutes.

-

Cool the reaction mixture to room temperature. The product, ethyl 4-hydroxy-7-methoxyquinoline-3-carboxylate, will precipitate.

-

Collect the solid by filtration and wash with diethyl ether to remove the diphenyl ether.

-

The crude product can be further purified by recrystallization from ethanol or acetic acid.

Part B: Saponification to this compound

-

Suspend the ethyl 4-hydroxy-7-methoxyquinoline-3-carboxylate (1.0 eq) in a 10% aqueous solution of sodium hydroxide.

-

Heat the mixture to reflux for 2-3 hours, or until the solid has completely dissolved.

-

Cool the reaction mixture to room temperature and filter to remove any insoluble impurities.

-

Acidify the filtrate to pH 2-3 with concentrated hydrochloric acid.

-

The product, this compound, will precipitate as a white solid.

-

Collect the solid by filtration, wash with cold water, and dry under vacuum.

Alternative Synthetic Routes

The Doebner-von Miller Reaction

The Doebner-von Miller reaction offers a one-pot synthesis of quinolines from anilines and α,β-unsaturated carbonyl compounds.[5][6] For the synthesis of this compound, 3-methoxyaniline would be reacted with pyruvic acid and an aldehyde, typically formaldehyde or its equivalent.[7] The reaction is catalyzed by strong acids, such as hydrochloric acid or sulfuric acid.[5] While attractive for its convergence, this reaction can suffer from a lack of regioselectivity and the formation of byproducts, making purification challenging.[8]

Reaction Mechanism: Doebner-von Miller Reaction

Caption: A generalized mechanism for the Doebner-von Miller reaction.

The Camps Cyclization

The Camps cyclization involves the intramolecular condensation of an o-acylaminoacetophenone in the presence of a base to form a hydroxyquinoline. To synthesize this compound via this route, a suitable precursor such as N-(2-acetyl-4-methoxyphenyl)oxalamic acid ethyl ester would be required. The synthesis of this starting material can be complex, making this route less direct than the Gould-Jacobs reaction for this specific target molecule. The reaction typically yields a mixture of isomers, and the regioselectivity is dependent on the reaction conditions and the structure of the starting material.

Conclusion

For the synthesis of this compound, the Gould-Jacobs reaction emerges as the most reliable and well-documented method. Its multi-step nature allows for the isolation and purification of intermediates, leading to a high-purity final product. While the Doebner-von Miller and Camps reactions are valuable tools in the synthesis of quinolines, their application to this specific target may be limited by issues of regioselectivity and the availability of starting materials. The detailed protocol provided for the Gould-Jacobs synthesis serves as a practical guide for researchers and scientists engaged in the synthesis of this important medicinal chemistry building block.

References

- 1. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Quinolin-4-ones: Methods of Synthesis and Application in Medicine | MDPI [mdpi.com]

- 4. CN111440118A - New synthesis process of 4-hydroxy-7-methoxyquinoline - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

A Technical Guide to the Spectral Analysis of 7-Methoxyquinoline-4-carboxylic Acid

This guide provides an in-depth analysis of the expected spectral characteristics of 7-methoxyquinoline-4-carboxylic acid. As a key heterocyclic compound, understanding its structural features through modern analytical techniques is paramount for researchers in medicinal chemistry and materials science. This document synthesizes fundamental spectroscopic principles with expert insights to offer a predictive but robust characterization of the molecule, guiding researchers in their analytical endeavors.

Introduction to this compound

This compound belongs to the quinoline class of compounds, which are renowned for their diverse biological activities and applications as intermediates in the synthesis of pharmaceuticals.[1][2] The presence of a carboxylic acid group at the 4-position and a methoxy group at the 7-position on the quinoline scaffold suggests potential for unique chemical reactivity and biological interactions. Accurate structural elucidation is the foundation of any research and development effort, making a thorough understanding of its spectral data essential.

Molecular Structure

The foundational step in any spectral analysis is a clear understanding of the molecule's structure.

Caption: Chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve ~5-10 mg of this compound in 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for carboxylic acids to ensure the exchangeable carboxyl proton is observed.

-

¹H NMR Acquisition: Acquire the spectrum on a 400 MHz (or higher) spectrometer. Typical parameters include a 30-degree pulse angle, a 2-second relaxation delay, and 16-32 scans.

-

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. Due to the lower natural abundance of ¹³C, several hundred to a few thousand scans may be necessary to achieve an adequate signal-to-noise ratio.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy group, and the carboxylic acid proton. The aromatic region will be particularly informative due to spin-spin coupling.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |

| COOH | > 12.0 | broad singlet (br s) | N/A | The acidic proton of a carboxylic acid is typically deshielded and appears as a broad singlet due to hydrogen bonding and chemical exchange. |

| H-2 | 8.8 - 9.0 | doublet (d) | ~4.5 | This proton is adjacent to the electronegative nitrogen atom and is significantly deshielded. It will be coupled to H-3. |

| H-3 | 7.4 - 7.6 | doublet (d) | ~4.5 | Coupled to H-2. |

| H-5 | 8.1 - 8.3 | doublet (d) | ~9.0 | This proton is part of the benzene ring portion and experiences deshielding. It is ortho-coupled to H-6. |

| H-6 | 7.5 - 7.7 | doublet of doublets (dd) | ~9.0, ~2.5 | Coupled to H-5 (ortho) and H-8 (meta). |

| H-8 | 7.2 - 7.4 | doublet (d) | ~2.5 | This proton is ortho to the nitrogen-containing ring and meta to H-6. It shows a small meta coupling. |

| OCH₃ | 3.9 - 4.1 | singlet (s) | N/A | The three protons of the methoxy group are equivalent and not coupled to other protons, resulting in a sharp singlet. Its chemical shift is characteristic for an aryl methoxy group. |

Predicted ¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum will provide information on each unique carbon environment in the molecule.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |

| C=O (Carboxyl) | 165 - 170 | The carbonyl carbon of a carboxylic acid is highly deshielded and appears in this characteristic downfield region.[3] |

| C-7 (C-OCH₃) | 160 - 163 | Aromatic carbon directly attached to an oxygen atom is significantly deshielded. |

| C-2, C-4, C-5, C-8a | 140 - 150 | Quaternary carbons and carbons adjacent to nitrogen in the heterocyclic ring typically appear in this range. |

| C-3, C-6, C-8, C-4a | 105 - 135 | Aromatic CH carbons and the remaining quaternary carbons will resonate in this general region. The specific shifts are influenced by their position relative to the substituents. |

| OCH₃ | 55 - 60 | The carbon of the methoxy group is shielded relative to the aromatic carbons and appears in this typical range for an sp³-hybridized carbon attached to oxygen. |

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule.

Experimental Protocol: IR Spectroscopy

-

Sample Preparation: The spectrum can be acquired using either a KBr pellet method (mixing a small amount of sample with dry KBr powder and pressing it into a thin disk) or using an Attenuated Total Reflectance (ATR) accessory, which requires only a small amount of solid sample placed directly on the crystal.

-

Data Acquisition: Scan the sample over the mid-IR range (typically 4000-400 cm⁻¹).

Predicted IR Absorption Bands

The IR spectrum of this compound will be dominated by absorptions from the carboxylic acid and the aromatic quinoline ring.

| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Rationale |

| 2500 - 3300 | O-H stretch (Carboxylic acid) | Broad | This very broad and strong absorption is a hallmark of a hydrogen-bonded carboxylic acid dimer.[4][5] |

| ~1700 - 1725 | C=O stretch (Carboxylic acid) | Strong | The carbonyl stretch is a strong, sharp band. Its position indicates a conjugated carboxylic acid.[4][5] |

| ~1600, ~1470 | C=C and C=N stretch (Aromatic) | Medium | These absorptions are characteristic of the quinoline ring system. |

| ~1250 and ~1050 | C-O stretch | Strong | These bands correspond to the C-O stretching of the carboxylic acid and the aryl ether (methoxy group). |

| ~3000 - 3100 | =C-H stretch (Aromatic) | Medium | C-H stretching vibrations for protons on the aromatic ring.[6] |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.

Experimental Protocol: Mass Spectrometry

-

Ionization: Electrospray ionization (ESI) is a suitable soft ionization technique for this polar, acidic molecule, which will likely produce a prominent [M-H]⁻ ion in negative mode or [M+H]⁺ ion in positive mode. Electron Impact (EI) can also be used to induce more extensive fragmentation.

-

Analysis: The ions are separated based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

Predicted Mass Spectrum Data

The molecular formula of this compound is C₁₁H₉NO₃, with a molecular weight of 203.19 g/mol .

-

Molecular Ion: In a high-resolution mass spectrum (HRMS), the exact mass would be expected around m/z 203.0582. In a standard ESI spectrum, one would expect to see:

-

[M+H]⁺: m/z 204.0655 (Positive ion mode)

-

[M-H]⁻: m/z 202.0510 (Negative ion mode)

-

-

Key Fragmentation Pathways: Under EI or CID (Collision-Induced Dissociation) conditions, the molecule is expected to fragment in a predictable manner.

Caption: Predicted major fragmentation pathways for this compound in mass spectrometry.

Conclusion

The structural characterization of this compound can be confidently achieved through a combination of NMR, IR, and MS techniques. This guide provides a detailed, predictive framework for the expected spectral data, grounded in established scientific principles. The ¹H and ¹³C NMR spectra will reveal the precise arrangement of the carbon-hydrogen framework, while IR spectroscopy will confirm the presence of key functional groups, notably the carboxylic acid. Finally, mass spectrometry will verify the molecular weight and offer insights into the molecule's stability and fragmentation patterns. This comprehensive spectral portrait serves as an essential reference for any scientist working with this compound, ensuring accuracy and facilitating further research.

References

The Quinolone Carboxylic Acids: A Journey from Serendipitous Discovery to Cornerstone of Antibacterial Therapy

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The quinolone carboxylic acids represent a major class of synthetic antibacterial agents that have become indispensable in the clinical management of a wide spectrum of bacterial infections. This technical guide provides a comprehensive exploration of the discovery and history of these remarkable compounds, from the serendipitous finding of nalidixic acid to the rational design of modern fluoroquinolones. We will delve into the pivotal moments of their development, the elucidation of their unique mechanism of action targeting bacterial DNA topoisomerases, and the intricate structure-activity relationships that have guided the evolution of successive generations. This guide is intended to provide researchers, scientists, and drug development professionals with a thorough understanding of the scientific underpinnings and historical context of quinolone carboxylic acids, offering insights into the causality behind experimental choices and the self-validating systems of their therapeutic application.

The Dawn of a New Antibacterial Era: The Serendipitous Discovery of Nalidixic Acid

The story of quinolone carboxylic acids begins not with a targeted search, but with an unexpected observation. In the early 1960s, while working on the synthesis of the antimalarial drug chloroquine at the Sterling-Winthrop Research Institute, George Lesher and his colleagues isolated a byproduct with a 1,8-naphthyridine core structure.[1] This compound, later named nalidixic acid, demonstrated modest but significant antibacterial activity, primarily against Gram-negative bacteria.[1]

Though not a quinolone in the strictest sense due to its naphthyridine ring, nalidixic acid is universally recognized as the progenitor of the entire class of quinolone antibiotics.[1][2] Its introduction into clinical practice in 1967 for the treatment of urinary tract infections marked the beginning of a new chapter in antibacterial chemotherapy.[3][4] However, the clinical utility of nalidixic acid was limited by its narrow spectrum of activity and the rapid development of bacterial resistance.[3]

The Rise of the Fluoroquinolones: A Paradigm Shift in Antibacterial Potency and Spectrum

The true potential of the quinolone scaffold was unlocked in the 1970s and 1980s with the advent of the fluoroquinolones.[3][4] The strategic addition of a fluorine atom at the C-6 position of the quinolone ring, a modification that would become a hallmark of this class, dramatically enhanced their antibacterial potency and broadened their spectrum of activity.[5] Norfloxacin, developed in 1978, was the first of this new generation to demonstrate significantly improved activity against a wider range of Gram-negative pathogens, including Pseudomonas aeruginosa.[3]

This breakthrough was followed by the synthesis of ciprofloxacin in 1981, a compound that remains one of the most widely used antibiotics globally.[3][5] Ciprofloxacin exhibited even greater potency and an expanded spectrum that included some Gram-positive bacteria.[2] The development of these second-generation fluoroquinolones represented a paradigm shift, moving the quinolones from a niche urinary tract infection treatment to a versatile class of drugs for systemic infections.

The Evolution of Fluoroquinolone Generations

The subsequent development of fluoroquinolones is often categorized into generations, each characterized by an expanded spectrum of activity and improved pharmacokinetic properties. This evolution was driven by a growing understanding of the structure-activity relationships of the quinolone pharmacophore.

| Generation | Key Compounds | Spectrum of Activity |

| First | Nalidixic acid, Cinoxacin, Oxolinic acid | Primarily Gram-negative bacteria (excluding P. aeruginosa), mainly for UTIs.[6] |

| Second | Ciprofloxacin, Norfloxacin, Ofloxacin | Expanded Gram-negative coverage (including P. aeruginosa), some Gram-positive and atypical pathogen activity.[6] |

| Third | Levofloxacin, Gatifloxacin | Enhanced activity against Gram-positive bacteria, particularly Streptococcus pneumoniae.[6] |

| Fourth | Trovafloxacin, Moxifloxacin | Broad-spectrum activity, including anaerobic bacteria.[6] |

Mechanism of Action: Targeting Bacterial DNA Replication

The unique and potent antibacterial effect of quinolone carboxylic acids stems from their ability to inhibit bacterial DNA synthesis. They achieve this by targeting two essential type II topoisomerase enzymes: DNA gyrase and topoisomerase IV.[7][8] These enzymes are crucial for managing the topological state of DNA during replication, transcription, and repair.

-

DNA Gyrase: Primarily responsible for introducing negative supercoils into bacterial DNA, a process vital for DNA replication and transcription. In Gram-negative bacteria, DNA gyrase is the primary target of quinolones.[9]

-

Topoisomerase IV: Plays a key role in the decatenation of daughter chromosomes following DNA replication. In Gram-positive bacteria, topoisomerase IV is often the primary target.[9]

Quinolones bind to the enzyme-DNA complex, stabilizing it and trapping the enzyme in a state where the DNA is cleaved. This leads to the accumulation of double-strand DNA breaks, ultimately triggering cell death.[10]

Caption: Mechanism of action of quinolone carboxylic acids.

Structure-Activity Relationships: The Blueprint for Rational Drug Design

The evolution of quinolones from the narrow-spectrum nalidixic acid to broad-spectrum fluoroquinolones is a testament to the power of understanding structure-activity relationships (SAR).[11] Key structural modifications to the quinolone nucleus have been systematically explored to enhance antibacterial potency, broaden the spectrum of activity, and improve pharmacokinetic properties.

Caption: Structure-activity relationships of quinolone carboxylic acids.

Experimental Protocols

Synthesis of Nalidixic Acid

The synthesis of nalidixic acid can be achieved through a multi-step process, with the Gould-Jacobs reaction being a key transformation for forming the naphthyridinone core.[6][11]

Step 1: Condensation of 2-amino-6-methylpyridine with Diethyl Ethoxymethylenemalonate

-

In a reaction vessel, combine 2-amino-6-methylpyridine and diethyl ethoxymethylenemalonate.[12]

-

Heat the mixture with stirring. An insulation reaction is carried out at approximately 90°C.[12]

-

Upon completion of the reaction, cool the mixture to room temperature to obtain the crude product, diethyl 2-(((6-methylpyridin-2-yl)amino)methylene)malonate.[12]

Step 2: Thermal Cyclization (Gould-Jacobs Reaction)

-

The crude intermediate from Step 1 is subjected to high temperatures (typically in a high-boiling solvent like diphenyl ether) to induce intramolecular cyclization.[13]

-

This forms the ethyl 4-hydroxy-7-methyl-1,8-naphthyridine-3-carboxylate.[11]

Step 3: Hydrolysis

-

The ester from Step 2 is hydrolyzed using a base (e.g., sodium hydroxide) to yield 4-hydroxy-7-methyl-1,8-naphthyridine-3-carboxylic acid.[11]

Step 4: N-Alkylation

-

The product from Step 3 is alkylated with ethyl iodide in the presence of a base (e.g., potassium hydroxide) to introduce the ethyl group at the N-1 position, yielding nalidixic acid.[11]

Synthesis of a Representative Fluoroquinolone: Ciprofloxacin

A common synthetic route to ciprofloxacin starts from 2,4-dichloro-5-fluoro-benzoyl chloride.

Step 1: Acylation and Enamine Formation

-

To a solution of 3-dimethylamino-acrylic acid methyl ester in toluene, add triethylamine.

-

Add a solution of 2,4-dichloro-5-fluoro benzoyl chloride in toluene at 10-15°C.

-

Slowly raise the temperature to 80-85°C and maintain for several hours to facilitate enamine formation.

Step 2: Cyclization

-

Add cyclopropylamine to the reaction mixture at room temperature.

-

Add potassium carbonate and N,N-dimethylformamide (DMF) and heat to 120-125°C to induce ring closure, forming the quinolone core.

-

After cooling and quenching with ice water, the intermediate, methyl 1-cyclopropyl-6-fluoro-7-chloro-4-oxo-1,4-dihydroquinoline-3-carboxylate, is isolated.

Step 3: Nucleophilic Substitution with Piperazine

-

Dissolve the intermediate from Step 2 in dimethyl sulfoxide (DMSO).

-

Add piperazine and heat the mixture to 90°C.

-

Upon completion, cool the reaction mixture and adjust the pH to 7 with hydrochloric acid to precipitate ciprofloxacin.

-

The final product is isolated by filtration and purified.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro. The broth microdilution method is a standardized technique for determining MIC.[4]

Materials:

-

Quinolone antibiotic of known potency

-

Sterile cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well microtiter plates

-

Bacterial inoculum suspension equivalent to a 0.5 McFarland standard

-

Sterile saline or broth for dilutions

-

Incubator (35 ± 2°C)

Protocol:

-

Preparation of Antibiotic Dilutions: Prepare serial two-fold dilutions of the quinolone antibiotic in CAMHB in the wells of a 96-well microtiter plate.

-

Inoculum Preparation: Prepare a bacterial suspension from a fresh culture and adjust its turbidity to match a 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.

-

Inoculation: Add the standardized bacterial inoculum to each well containing the antibiotic dilutions. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

-

Incubation: Incubate the plate at 35 ± 2°C for 16-20 hours.[4]

-

Reading Results: After incubation, the MIC is determined as the lowest concentration of the antibiotic at which there is no visible bacterial growth (turbidity).

The Challenge of Resistance

The widespread use of quinolone carboxylic acids has inevitably led to the emergence and spread of bacterial resistance. The primary mechanisms of resistance include:

-

Target-site mutations: Alterations in the genes encoding DNA gyrase (gyrA and gyrB) and topoisomerase IV (parC and parE) that reduce the binding affinity of quinolones.[9]

-

Decreased drug accumulation: This can occur through either reduced uptake due to alterations in porin proteins or increased efflux via the overexpression of efflux pumps.[9]

-

Plasmid-mediated resistance: The acquisition of genes on plasmids that encode proteins that protect the target enzymes or inactivate the quinolone.

The continuous evolution of resistance underscores the importance of prudent antibiotic use and the ongoing need for the development of new antibacterial agents.

Conclusion

The journey of quinolone carboxylic acids from a serendipitous discovery to a cornerstone of modern antibacterial therapy is a compelling narrative of scientific inquiry, rational drug design, and the ongoing battle against infectious diseases. The foundational understanding of their mechanism of action and structure-activity relationships has enabled the development of successive generations of these drugs with improved efficacy and broader clinical applications. However, the persistent challenge of bacterial resistance necessitates continued research and a commitment to antimicrobial stewardship to preserve the utility of this vital class of antibiotics for future generations.

References

- 1. iacld.com [iacld.com]

- 2. Antimicrobial Susceptibility Testing | Area of Focus | CLSI [clsi.org]

- 3. goums.ac.ir [goums.ac.ir]

- 4. benchchem.com [benchchem.com]

- 5. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]

- 7. Nalidixic acid synthesis - chemicalbook [chemicalbook.com]

- 8. benchchem.com [benchchem.com]

- 9. CN104496986A - Preparation method of nalidixic acid - Google Patents [patents.google.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

An In-depth Technical Guide to 7-Methoxyquinoline-4-carboxylic Acid: Synthesis, Biological Activity, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Methoxyquinoline-4-carboxylic acid, a prominent member of the quinoline carboxylic acid class of heterocyclic compounds, has garnered significant attention in the scientific community for its diverse biological activities. This technical guide provides a comprehensive review of the current literature on this compound, with a focus on its synthesis, chemical properties, and burgeoning role as a potential therapeutic agent. We delve into its mechanistic underpinnings, particularly its established anticancer properties through the induction of apoptosis and cell cycle arrest. Furthermore, this guide explores the therapeutic landscape of its derivatives and outlines detailed experimental protocols for its synthesis and biological evaluation, offering valuable insights for researchers and drug development professionals.

Introduction

Quinoline carboxylic acids represent a privileged scaffold in medicinal chemistry, forming the core structure of numerous compounds with a broad spectrum of pharmacological activities. Within this class, this compound has emerged as a molecule of interest due to its intriguing biological profile. Its structure, featuring a methoxy group at the 7-position and a carboxylic acid at the 4-position of the quinoline ring, imparts specific physicochemical properties that contribute to its biological interactions. This guide aims to consolidate the existing knowledge on this compound, providing a detailed technical overview for researchers exploring its potential in drug discovery and development.

Synthesis and Chemical Properties

The synthesis of this compound can be achieved through various established methods for quinoline ring formation. A commonly employed strategy is the Gould-Jacobs reaction. This versatile method allows for the construction of the quinoline core, which can be further modified to yield the desired product.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₁H₉NO₃ | [1] |

| Molecular Weight | 203.19 g/mol | [1] |

| Appearance | Off-White Powder | [2] |

| Storage | 2-8°C Refrigerator | [2] |

| IUPAC Name | This compound |

Diagram 1: Synthesis Pathway of this compound via Gould-Jacobs Reaction

References

An In-depth Technical Guide to 7-Methoxyquinoline-4-carboxylic Acid: Identifiers, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 7-Methoxyquinoline-4-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and materials science. While detailed experimental data for this specific isomer is emerging, this document establishes its core identifiers and leverages in-depth information from its closely related and well-studied structural isomers to provide a thorough understanding of its potential properties, synthesis, and applications. This comparative approach offers valuable insights for researchers navigating the chemical landscape of substituted quinoline carboxylic acids.

Core Identifiers and Physicochemical Properties

This compound is a quinoline derivative characterized by a methoxy group at the 7th position and a carboxylic acid group at the 4th position of the quinoline ring.

Table 1: Core Identifiers for this compound

| Identifier | Value |

| CAS Number | 816449-02-2 |

| Molecular Formula | C₁₁H₉NO₃ |

| Molecular Weight | 203.19 g/mol |

| IUPAC Name | This compound |

Due to the limited availability of experimental data for this compound, we present the physicochemical properties of two closely related isomers to provide a comparative context.

Table 2: Comparative Physicochemical Properties of Methoxyquinoline Carboxylic Acid Isomers

| Property | This compound | 4-Hydroxy-7-methoxyquinoline-3-carboxylic acid[1] | 7-Methoxy-4-oxo-1,4-dihydroquinoline-6-carboxylic acid[2] |

| CAS Number | 816449-02-2 | 28027-17-0 | 417721-34-7 |

| Molecular Formula | C₁₁H₉NO₃ | C₁₁H₉NO₄ | C₁₁H₉NO₄ |

| Molecular Weight | 203.19 g/mol | 219.19 g/mol | 219.19 g/mol |

| Melting Point | Data not available | 272 °C[3] | Data not available |

Synthesis of Quinoline-4-Carboxylic Acids: Established Methodologies

The synthesis of quinoline-4-carboxylic acids is a well-established area of organic chemistry. Classical name reactions provide robust pathways to this scaffold. While a specific, validated protocol for this compound is not widely published, its synthesis can be logically approached through established methods such as the Pfitzinger and Doebner reactions. A patent describing the synthesis of the related 7-hydroxyquinoline-4-carboxylic acid mentions the use of 4-chloro-7-methoxyquinoline as a starting material, suggesting a potential route involving palladium-catalyzed carbonylation followed by hydrolysis.[4]

The Pfitzinger Reaction: A Versatile Approach

The Pfitzinger reaction is a powerful method for synthesizing substituted quinoline-4-carboxylic acids from isatin and a carbonyl compound in the presence of a base.[5][6]

Diagram 1: General Mechanism of the Pfitzinger Reaction

Caption: The Pfitzinger reaction mechanism.

Experimental Protocol: Synthesis of 2-phenylquinoline-4-carboxylic acid via Pfitzinger Condensation [7]

-

Preparation of Base Solution: In a 250 mL round-bottom flask, dissolve 10 g of potassium hydroxide pellets in approximately 30 mL of 95% ethanol with stirring.

-

Isatin Ring Opening: To the stirred KOH solution, add 5.0 g of isatin. Continue stirring at room temperature for 30-45 minutes to ensure the complete formation of the potassium isatinate intermediate.

-

Addition of Carbonyl Compound: Add a stoichiometric equivalent of acetophenone (approximately 4.1 mL) dropwise to the reaction mixture.

-

Reflux: Equip the flask with a reflux condenser and heat the mixture to a gentle reflux for 12-13 hours. Monitor the reaction for completion using Thin Layer Chromatography (TLC).

-

Work-up and Isolation: After cooling, the reaction mixture is typically acidified to precipitate the carboxylic acid product, which is then collected by filtration.

The Doebner-von Miller Reaction: An Alternative Pathway

The Doebner-von Miller reaction is another classical method for synthesizing quinolines, involving the reaction of an aniline with an α,β-unsaturated carbonyl compound.[8][9] This reaction is catalyzed by strong acids.

References

- 1. 4-Hydroxy-7-methoxyquinoline-3-carboxylic acid | C11H9NO4 | CID 257714 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 7-Methoxy-4-oxo-1,4-dihydroquinoline-6-carboxylic acid | C11H9NO4 | CID 22936439 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-HYDROXY-7-METHOXYQUINOLINE-3-CARBOXYLIC ACID | 28027-17-0 [chemicalbook.com]

- 4. CN112500341B - Synthesis method of 7-hydroxyquinoline-4-carboxylic acid - Google Patents [patents.google.com]

- 5. Pfitzinger reaction - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]

- 9. Doebner-Miller reaction and applications | PPTX [slideshare.net]

7-Methoxyquinoline-4-carboxylic Acid: A Privileged Scaffold for Therapeutic Innovation

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

The quinoline-4-carboxylic acid moiety is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its recurrence in a multitude of biologically active compounds. This technical guide provides a comprehensive exploration of 7-Methoxyquinoline-4-carboxylic acid, a key derivative with significant, yet underexplored, therapeutic potential. While much of the existing research has focused on more complex derivatives, this guide will consolidate the available knowledge to illuminate the intrinsic value of the this compound core. We will delve into its structural significance, plausible synthetic routes based on established methodologies, and its prospective applications in oncology and inflammatory diseases, as inferred from the extensive body of research on closely related analogues. This document aims to serve as a foundational resource for researchers, stimulating further investigation into this promising molecule and guiding the design of novel therapeutics.

The Quinoline-4-Carboxylic Acid Core: A Legacy of Therapeutic Success

The quinoline ring system, a bicyclic aromatic heterocycle, has been a prolific source of therapeutic agents for over a century. The addition of a carboxylic acid group at the 4-position endows the scaffold with unique physicochemical properties, facilitating interactions with a diverse array of biological targets. This structural motif is central to the pharmacological activity of numerous approved drugs, ranging from antimalarials to antibiotics and anticancer agents.

The versatility of the quinoline-4-carboxylic acid scaffold lies in its synthetic tractability and the ability to modulate its biological activity through substitutions at various positions on the quinoline ring. The 7-methoxy substitution, in particular, has emerged as a key feature in several potent bioactive molecules, suggesting that this compound is a highly valuable, yet underutilized, platform for drug discovery.

Therapeutic Potential of this compound: An Evidence-Based Postulation

Direct and extensive studies on the therapeutic applications of this compound are nascent. However, a compelling case for its potential can be constructed by examining the well-documented activities of its close structural relatives.

Anticancer Applications

The quinoline-4-carboxylic acid scaffold is prominently featured in a number of anticancer agents. A notable example is the multi-tyrosine kinase inhibitor Lenvatinib , used in the treatment of various cancers. A key intermediate in the synthesis of Lenvatinib is 4-chloro-7-methoxyquinoline-6-carboxamide, highlighting the importance of the 7-methoxyquinoline core in targeting cancer-related pathways[1].

Furthermore, derivatives of 4-hydroxy-7-methoxyquinoline-3-carboxylic acid have demonstrated potential in inhibiting cancer cell proliferation through mechanisms that may include the induction of apoptosis[1]. The structural similarity of these compounds to this compound suggests that the latter could serve as a foundational structure for the development of novel anticancer agents.

Anti-inflammatory Properties

Chronic inflammation is a key driver of numerous diseases. The structural features of quinoline-4-carboxylic acids, particularly the presence of a carboxylic acid group on an aromatic ring, bear a resemblance to non-steroidal anti-inflammatory drugs (NSAIDs). While direct evidence for the anti-inflammatory activity of this compound is not yet established, the broader class of quinoline derivatives has shown promise in this area. Research on related compounds suggests potential mechanisms involving the modulation of inflammatory pathways.

Synthesis of this compound: Established Methodologies

Proposed Synthetic Pathway: The Doebner-von Miller Reaction

The Doebner-von Miller reaction offers a straightforward, three-component approach to the synthesis of quinoline-4-carboxylic acids[2]. This reaction involves the condensation of an aniline, an α,β-unsaturated carbonyl compound (or its precursor), and pyruvic acid. For the synthesis of this compound, the logical starting materials would be m-anisidine, an aldehyde (such as benzaldehyde for a 2-phenyl derivative, or formaldehyde to yield an unsubstituted C2 position after a subsequent decarboxylation step if a 2-H quinoline is desired), and pyruvic acid.

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine m-anisidine (1.0 eq), the chosen aldehyde (1.0 eq), and pyruvic acid (1.1 eq) in a suitable solvent such as ethanol.

-

Catalysis: Add a catalytic amount of a Lewis acid (e.g., iron(III) triflate) or a Brønsted acid (e.g., trifluoroacetic acid) to the mixture[2].

-

Reaction Execution: Heat the reaction mixture to reflux (typically 80°C for ethanol) and maintain for several hours (e.g., 3-6 hours). The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature to allow for the precipitation of the crude product. The precipitate is then collected by filtration, washed with a cold solvent (e.g., ethanol or diethyl ether), and dried.

-

Purification: The crude this compound can be further purified by recrystallization from an appropriate solvent system to yield the final product of high purity.

Caption: Proposed Doebner-von Miller synthesis of this compound.

Potential Mechanisms of Action: Insights from Analogue Studies

While the specific molecular targets of this compound remain to be elucidated, the mechanisms of action of its derivatives provide valuable clues.

Inhibition of Key Enzymes in Cancer Progression

Many quinoline-4-carboxylic acid derivatives exert their anticancer effects by inhibiting enzymes crucial for cancer cell survival and proliferation. These include:

-

Tyrosine Kinases: As exemplified by Lenvatinib, the 7-methoxyquinoline scaffold can be elaborated to effectively target various receptor tyrosine kinases involved in tumor growth and angiogenesis.

-

Histone Deacetylases (HDACs): The quinoline-4-carboxylic acid motif has been successfully incorporated into HDAC inhibitors, suggesting a role in epigenetic modulation of gene expression in cancer cells.

Modulation of Inflammatory Signaling Pathways

The anti-inflammatory potential of quinoline derivatives is thought to arise from their ability to interfere with key signaling cascades that drive the inflammatory response. A plausible mechanism for this compound could involve the inhibition of pro-inflammatory enzymes or the modulation of transcription factors that regulate the expression of inflammatory mediators.

Caption: Potential therapeutic mechanisms of this compound derivatives.

Data Summary

While quantitative data for this compound is not available in the reviewed literature, the following table summarizes the activity of a closely related compound to illustrate the potential of this scaffold.

| Compound | Target/Assay | Activity (IC₅₀/EC₅₀) | Reference |

| 4-Hydroxy-7-methoxyquinoline-3-carboxylic acid | Anticancer (Cell Proliferation) | Data suggests potential | [1] |

| 4-Hydroxy-7-methoxyquinoline-3-carboxylic acid | Antimicrobial | Efficacy against various bacterial strains | [1] |

Future Directions and Conclusion

This compound stands as a promising, yet underexplored, scaffold in the landscape of medicinal chemistry. The wealth of data on its derivatives strongly suggests its potential for the development of novel therapeutics, particularly in the fields of oncology and inflammatory diseases. Future research should focus on the direct synthesis and biological evaluation of this core molecule to fully elucidate its therapeutic potential. Key areas for investigation include:

-

Systematic Biological Screening: Evaluating the anticancer and anti-inflammatory activities of this compound in a panel of relevant in vitro and in vivo models.

-

Mechanism of Action Studies: Identifying the specific molecular targets and signaling pathways modulated by this compound.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a library of derivatives to optimize potency and selectivity.

References

Structural Elucidation of 7-Methoxyquinoline-4-carboxylic Acid: A Technical Guide for Drug Discovery Professionals

Abstract

This technical guide provides a comprehensive structural analysis of 7-Methoxyquinoline-4-carboxylic acid (CAS No: 816449-02-2), a heterocyclic compound of significant interest in medicinal chemistry. The quinoline scaffold is a privileged structure in drug discovery, and understanding the precise structural and electronic properties of its derivatives is paramount for rational drug design. This document outlines a multi-faceted approach to structural elucidation, integrating synthetic strategy, detailed spectroscopic analysis (NMR, IR, MS), and crystallographic principles. By explaining the causality behind experimental choices and grounding protocols in authoritative standards, this guide serves as a practical reference for researchers engaged in the development of novel therapeutics based on the quinoline core.

Introduction: The Significance of the Quinoline Scaffold

Quinoline and its derivatives are foundational scaffolds in medicinal chemistry, exhibiting a vast spectrum of biological activities including antimalarial, antibacterial, anticancer, and anti-inflammatory properties.[1][2] The rigid, planar structure of the quinoline ring system allows it to effectively interact with various biological targets, such as enzymes and receptors. The specific substitution pattern on the ring dramatically influences the molecule's pharmacological profile.

This compound, the subject of this guide, combines several key features: the quinoline core for target interaction, a methoxy group at the 7-position which can modulate metabolic stability and binding affinity, and a carboxylic acid group at the 4-position that can act as a hydrogen bond donor/acceptor or a handle for further synthetic modification.[3] A thorough understanding of its three-dimensional structure, electronic properties, and intermolecular interactions is therefore critical for predicting its behavior in a biological system and for designing next-generation analogues.

Synthesis via Doebner Reaction

The synthesis of quinoline-4-carboxylic acids is classically achieved through the Doebner reaction, a three-component condensation.[1][4] This method is advantageous as it builds the core structure with the desired carboxylic acid moiety in a single primary transformation. The proposed synthesis for this compound involves the reaction of m-anisidine (3-methoxyaniline), an aldehyde (e.g., formaldehyde or its equivalent), and pyruvic acid.

Experimental Protocol: Doebner Synthesis

-

Reactant Preparation : In a round-bottom flask equipped with a reflux condenser, dissolve m-anisidine and pyruvic acid in a suitable solvent, such as ethanol.

-

Initiation : Slowly add the aldehyde to the stirred mixture. The reaction is often exothermic.

-

Reaction : Heat the mixture to reflux for several hours to drive the condensation and cyclization. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Isolation : Upon completion, cool the reaction mixture to room temperature. The product often precipitates from the solution.

-

Purification : Collect the crude product by vacuum filtration. Wash the solid with cold solvent to remove unreacted starting materials. Recrystallize the product from an appropriate solvent system (e.g., ethanol/water or acetic acid) to yield purified this compound.

The causality for this pathway lies in the initial formation of an enamine from pyruvic acid, followed by a Michael addition with the imine formed from aniline and the aldehyde, and subsequent electrophilic cyclization onto the electron-rich aromatic ring, followed by oxidation to the quinoline.

Caption: Workflow for the synthesis of this compound.

Spectroscopic Elucidation

Spectroscopic analysis provides the foundational evidence for confirming the covalent structure of the synthesized molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule.

-

¹H NMR : The proton NMR spectrum is expected to show distinct signals for each unique proton environment. The carboxylic acid proton (–COOH) will be highly deshielded, appearing as a broad singlet far downfield (typically >12 ppm).[5] The aromatic protons on the quinoline ring will appear between 7.0 and 9.0 ppm, with their exact shifts and coupling patterns determined by their position relative to the nitrogen and the substituents. The methoxy (–OCH₃) protons will be a sharp singlet around 3.9-4.1 ppm.

-

¹³C NMR : The carbon spectrum will complement the proton data. The carbonyl carbon of the carboxylic acid is expected in the 165-180 ppm range.[6] Aromatic carbons will resonate between 110-150 ppm. The methoxy carbon will appear around 55-60 ppm.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (in DMSO-d₆)

| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Multiplicity |

|---|---|---|---|

| COOH | ~13.0 | ~168 | br s |

| H2 | ~8.9 | ~148 | d |

| H3 | ~7.5 | ~120 | d |

| H5 | ~8.2 | ~128 | d |

| H6 | ~7.3 | ~108 | dd |

| H8 | ~7.6 | ~125 | d |

| OCH₃ | ~4.0 | ~56 | s |

| C4 | - | ~145 | - |

| C4a | - | ~127 | - |

| C7 | - | ~162 | - |

| C8a | - | ~149 | - |

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in a molecule through their characteristic vibrational frequencies.[7]

-

O–H Stretch : A very broad and strong absorption band is expected from 2500-3300 cm⁻¹, characteristic of the hydrogen-bonded O–H group in a carboxylic acid dimer.[5][8]

-

C=O Stretch : A strong, sharp absorption should appear around 1700-1725 cm⁻¹, corresponding to the carbonyl of the carboxylic acid.[7]

-

C–O Stretch & O–H Bend : Look for C–O stretching and O–H bending vibrations in the 1200-1440 cm⁻¹ region.

-

Aromatic Region : Aromatic C=C stretching will produce several peaks between 1450-1620 cm⁻¹. Aromatic C–H stretching will be observed as sharp peaks just above 3000 cm⁻¹.

Table 2: Characteristic IR Absorption Frequencies

| Functional Group | Vibration Mode | Expected Frequency (cm⁻¹) | Intensity |

|---|---|---|---|

| Carboxylic Acid | O–H Stretch | 2500 - 3300 | Strong, Very Broad |

| Carboxylic Acid | C=O Stretch | 1700 - 1725 | Strong |

| Aromatic Ring | C=C Stretch | 1450 - 1620 | Medium-Weak |

| Methoxy/Carboxyl | C–O Stretch | 1210 - 1320 | Strong |

| Aromatic Ring | C–H Stretch | 3000 - 3100 | Medium |

| Alkyl (Methoxy) | C–H Stretch | 2850 - 2960 | Medium |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound (C₁₁H₉NO₃), the expected exact mass is 203.0582 g/mol .

The primary fragmentation pathway in the mass spectrum of a quinoline-4-carboxylic acid typically involves the loss of the carboxyl group.[9]

-

Molecular Ion (M⁺) : A strong peak at m/z = 203.

-

[M - COOH]⁺ Fragment : A significant peak at m/z = 158, resulting from the loss of the 45 Da carboxylic acid radical. This fragment corresponds to the stable 7-methoxyquinoline cation.

Crystallographic Analysis

Single-crystal X-ray diffraction (XRD) provides the definitive, unambiguous three-dimensional structure of a molecule, revealing precise bond lengths, bond angles, and the arrangement of molecules in the solid state (crystal packing).[10] While a public crystal structure for this specific molecule is not available, the protocol for its determination is well-established.[11]

Experimental Protocol: Single-Crystal XRD

-

Crystal Growth : High-quality single crystals are paramount.[12] This is typically achieved by slow evaporation of a saturated solution of the purified compound in a suitable solvent or solvent mixture (e.g., ethanol, ethyl acetate, or acetonitrile).

-

Data Collection : A suitable crystal (typically < 0.5 mm) is mounted on a goniometer and placed in a diffractometer.[11] The crystal is cooled (usually to ~100 K) to minimize thermal vibrations and irradiated with monochromatic X-rays. A detector records the positions and intensities of the diffracted beams as the crystal is rotated.

-

Structure Solution : The diffraction data is processed to generate a set of structure factors. The phase problem is solved using direct methods to generate an initial electron density map.[12]

-

Structure Refinement : An atomic model is built into the electron density map. The positions and anisotropic displacement parameters of the atoms are refined against the experimental data to achieve the best possible fit, resulting in a final, accurate molecular structure.[13]

Expected Structural Features & Intermolecular Interactions

Based on known structures of related quinoline carboxylic acids, several features can be anticipated:

-

Planarity : The bicyclic quinoline ring system will be essentially planar.

-

Hydrogen Bonding : The most critical intermolecular interaction will be hydrogen bonding between the carboxylic acid groups. Molecules are expected to form centrosymmetric dimers, where the –COOH group of one molecule hydrogen bonds to the –COOH group of a neighboring molecule.[5] This strong interaction is the primary driver of the crystal packing.

-

π-Stacking : The planar quinoline rings may engage in π–π stacking interactions, further stabilizing the crystal lattice.

References

- 1. jptcp.com [jptcp.com]

- 2. tandfonline.com [tandfonline.com]

- 3. Human Metabolome Database: Showing metabocard for Quinoline-4-carboxylic acid (HMDB0257047) [hmdb.ca]

- 4. Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 7. echemi.com [echemi.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. chempap.org [chempap.org]

- 10. excillum.com [excillum.com]

- 11. X-ray Diffraction Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 12. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 13. journals.iucr.org [journals.iucr.org]

Quantum Chemical Calculations for Quinoline Derivatives: A Technical Guide for Drug Discovery

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents with a broad spectrum of pharmacological activities, including anticancer, antimalarial, antibacterial, and antiviral effects.[1][2][3] The versatility of the quinoline nucleus, which allows for extensive structural modifications, makes it a privileged scaffold in the design of novel therapeutic agents.[1][2] This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the application of quantum chemical calculations in the rational design and analysis of quinoline derivatives. By leveraging computational methods, we can elucidate the electronic structure, reactivity, and spectroscopic properties of these molecules, thereby accelerating the discovery of new and more effective drug candidates. This guide will delve into the theoretical underpinnings of these computational techniques, provide practical, step-by-step workflows for their implementation, and demonstrate their utility through case studies in drug development.

The Significance of the Quinoline Scaffold in Medicinal Chemistry

Quinoline, a heterocyclic aromatic compound consisting of a benzene ring fused to a pyridine ring, is a fundamental structural motif in a vast number of natural and synthetic bioactive molecules. Its derivatives have been extensively studied for a wide range of pharmacological responses, including anticancer, antimalarial, antibacterial, antifungal, and anti-inflammatory activities.[3][4] The ability to readily modify the quinoline ring with various substituents allows for the fine-tuning of its physicochemical and biological properties, making it a highly attractive scaffold for drug discovery.[1] Computational methods, particularly quantum chemical calculations, have become indispensable tools in understanding the structure-activity relationships (SAR) of quinoline derivatives, facilitating the design of novel compounds with enhanced efficacy and safety profiles.[1]

Fundamentals of Quantum Chemical Calculations in Drug Design

Quantum chemical calculations provide a theoretical framework for understanding the behavior of electrons in molecules, which in turn governs their chemical properties and biological activity. These methods solve the Schrödinger equation for a given molecule to determine its electronic structure and energy. In the context of drug design, these calculations are instrumental in predicting a wide range of molecular properties that are crucial for a compound's therapeutic potential.

Density Functional Theory (DFT): The Workhorse of Computational Chemistry

Density Functional Theory (DFT) has emerged as the most widely used quantum chemical method due to its favorable balance of accuracy and computational cost.[5][6][7] DFT calculations are used to determine global and local quantum-molecular descriptors, including frontier molecular orbitals (HOMO and LUMO), molecular electrostatic potential (MEP), and charge distribution.[5] These descriptors provide valuable insights into the reactivity, stability, and potential interaction sites of a molecule.[5][8]

Time-Dependent Density Functional Theory (TD-DFT) for Spectroscopic Analysis

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT that is used to study the excited-state properties of molecules.[9] This method is particularly useful for predicting and interpreting UV-Vis absorption spectra, providing a theoretical basis for the spectroscopic characterization of novel quinoline derivatives.[9][10]

Methodologies for Quantum Chemical Analysis of Quinoline Derivatives

A systematic computational workflow is essential for the effective application of quantum chemical calculations in the study of quinoline derivatives. The following sections outline a typical workflow, from initial structure preparation to the analysis of key molecular properties.

Molecular Geometry Optimization

The first and most critical step in any quantum chemical calculation is the optimization of the molecule's three-dimensional structure to find its most stable energetic conformation. This is typically performed using DFT methods, such as the B3LYP functional with a suitable basis set (e.g., 6-31G(d,p) or 6-311++G(d,p)).[6][7][9][11] Accurate geometry optimization is crucial as all subsequent property calculations are dependent on the determined molecular structure.

Experimental Protocol: Geometry Optimization of a Quinoline Derivative

-

Input Structure Preparation: Draw the 2D structure of the quinoline derivative using a molecular editor and convert it to a 3D structure.

-

Computational Method Selection: Choose a suitable DFT functional and basis set. For many applications involving quinoline derivatives, the B3LYP/6-311+G(d,p) level of theory provides a good balance of accuracy and computational efficiency.[7]

-

Software Implementation: Utilize a quantum chemistry software package such as Gaussian, Schrödinger, or Q-Chem.[6][12]

-

Execution of Calculation: Submit the input file for a geometry optimization calculation. The software will iteratively adjust the atomic coordinates to minimize the molecule's energy.

-

Verification of Optimization: Confirm that the optimization has converged to a true energy minimum by performing a frequency calculation. The absence of imaginary frequencies indicates a stable structure.

Frontier Molecular Orbital (FMO) Analysis: HOMO-LUMO Gap

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's chemical reactivity and kinetic stability.[3] The energy of the HOMO is related to the molecule's ability to donate an electron, while the energy of the LUMO is related to its ability to accept an electron.[13] The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a crucial parameter for assessing the molecule's stability. A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates higher reactivity and lower stability.[8]

| Parameter | Significance | Typical Application for Quinolines |

| EHOMO | Electron-donating ability | Correlates with antioxidant activity and interaction with electron-deficient biological targets. |

| ELUMO | Electron-accepting ability | Relates to the potential for interaction with electron-rich biological sites. |

| ΔE (HOMO-LUMO Gap) | Chemical reactivity and stability | A smaller gap often correlates with higher biological activity in certain contexts.[8] |

Diagram: Conceptual Workflow for Quantum Chemical Analysis

Caption: A generalized workflow for the quantum chemical analysis of quinoline derivatives.

Molecular Electrostatic Potential (MEP) Mapping

The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution around a molecule. It is a valuable tool for identifying electrophilic (electron-poor, positive potential) and nucleophilic (electron-rich, negative potential) sites.[5] This information is critical for understanding and predicting how a quinoline derivative might interact with a biological target, such as the active site of an enzyme.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is used to investigate hyperconjugative interactions and charge delocalization within a molecule.[5][6] By examining the interactions between occupied (donor) and unoccupied (acceptor) orbitals, NBO analysis can provide a deeper understanding of the electronic factors that contribute to a molecule's stability and reactivity.

Applications in Drug Discovery and Development

Quantum chemical calculations are not merely theoretical exercises; they have profound practical applications in the drug discovery pipeline.

Elucidating Structure-Activity Relationships (SAR)

By calculating the electronic properties of a series of quinoline derivatives and correlating them with their experimentally determined biological activities, researchers can establish robust Structure-Activity Relationships (SAR).[1] For instance, SAR studies have shown that the presence of a halogen atom or a hydroxyl or methoxy group at specific positions on the quinoline ring can significantly enhance antimalarial or anticancer activity, respectively.[1]

Molecular Docking Studies

Molecular docking is a computational technique used to predict the preferred orientation of a small molecule (ligand) when bound to a larger molecule, typically a protein receptor.[2][14] While docking itself is often based on molecular mechanics, quantum chemical calculations play a crucial role in generating accurate ligand conformations and partial charges, which are essential for reliable docking simulations. Docking studies on quinoline derivatives have been instrumental in identifying potential binding modes and interactions with key amino acid residues in the active sites of various protein targets, such as HIV reverse transcriptase and DNA gyrase.[2][14]

| Quinoline Derivative | Target Protein | PDB ID | Docking Score (kcal/mol) |

| Compound 4 | HIV Reverse Transcriptase | 4I2P | -10.67 |

| Rilpivirine (Standard) | HIV Reverse Transcriptase | 4I2P | -8.56 |

| Compound 10 | DNA Gyrase | - | -18.8 (Binding Energy) |

| Isoniazid (Standard) | DNA Gyrase | - | -14.6 (Binding Energy) |

Table adapted from BenchChem's comparative docking analysis of quinoline derivatives.[2]

Diagram: Molecular Docking Workflow

Caption: A generalized workflow for molecular docking studies of quinoline derivatives.

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) models are mathematical relationships that correlate the chemical structures of a series of compounds with their biological activities.[15] Quantum chemical descriptors, such as HOMO-LUMO energies, dipole moment, and partial charges, are frequently used as independent variables in the development of QSAR models for quinoline derivatives. These models can then be used to predict the activity of novel, unsynthesized compounds, thereby prioritizing the most promising candidates for synthesis and experimental testing.[15][16]

Conclusion and Future Perspectives

Quantum chemical calculations have become an indispensable component of modern drug discovery, providing invaluable insights into the molecular properties that govern the therapeutic potential of quinoline derivatives. From fundamental studies of electronic structure and reactivity to the practical applications of molecular docking and QSAR, these computational methods offer a rational and efficient approach to the design of novel drug candidates. As computational power continues to increase and theoretical methods become more sophisticated, the role of quantum chemistry in the development of next-generation quinoline-based therapeutics is set to expand even further. The integration of these in silico techniques with experimental validation will undoubtedly accelerate the journey from molecular design to clinical reality.

References

- 1. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 2. benchchem.com [benchchem.com]

- 3. Synthesis, DFT studies on a series of tunable quinoline derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03961K [pubs.rsc.org]

- 4. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study - Arabian Journal of Chemistry [arabjchem.org]

- 6. Novel Quinoline-Based Thiosemicarbazide Derivatives: Synthesis, DFT Calculations, and Investigation of Antitubercular, Antibacterial, and Antifungal Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis, spectroscopic characterization, DFT and molecular dynamics of quinoline-based peptoids - Arabian Journal of Chemistry [arabjchem.org]

- 10. [PDF] Quinoline-Based Materials: Spectroscopic Investigations as well as DFT and TD-DFT Calculations | Semantic Scholar [semanticscholar.org]

- 11. researchgate.net [researchgate.net]

- 12. iscitech.com [iscitech.com]

- 13. researchgate.net [researchgate.net]

- 14. Synthesis and molecular docking studies of quinoline derivatives as HIV non-nucleoside reverse transcriptase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Synthesis docking and qsar studies of quinoline derivatives [wisdomlib.org]

- 16. QSAR Studies, Molecular Docking, Molecular Dynamics, Synthesis, and Biological Evaluation of Novel Quinolinone-Based Thiosemicarbazones against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for 7-Methoxyquinoline-4-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the experimental use of 7-Methoxyquinoline-4-carboxylic acid, a quinoline derivative of interest in medicinal chemistry and drug discovery. The protocols and application notes herein are designed to be a starting point for researchers investigating the biological and chemical properties of this compound. Given the limited publicly available data on this specific molecule, many of the recommendations are based on established methodologies for structurally similar quinoline-4-carboxylic acids.

Compound Overview and Physicochemical Properties

This compound belongs to the quinoline carboxylic acid class of compounds, which are known to exhibit a wide range of biological activities. The presence of the methoxy group at the 7-position and the carboxylic acid at the 4-position of the quinoline ring are key structural features that will dictate its chemical reactivity, physicochemical properties, and biological target interactions.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 816449-02-2 | --INVALID-LINK--[1] |

| Molecular Formula | C₁₁H₉NO₃ | --INVALID-LINK--[1] |

| Molecular Weight | 203.19 g/mol | --INVALID-LINK--[1] |

| SMILES | COc1ccc2c(c1)nccc2C(=O)O | --INVALID-LINK--[1] |

Safety, Handling, and Storage

2.1. Safety Precautions

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles with side shields, and chemical-resistant gloves (e.g., nitrile) when handling the solid compound or its solutions.

-

Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.

-

Avoid Contact: Prevent contact with skin, eyes, and mucous membranes. In case of accidental contact, flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.

-

Ingestion: Do not ingest. If swallowed, seek immediate medical attention.

2.2. Handling

-

Weighing: When weighing the solid compound, do so in a designated area, taking care to minimize dust generation.

-

Solution Preparation: When preparing solutions, add the solvent to the solid compound slowly to avoid splashing.

2.3. Storage

-

Solid Compound: Store the solid compound in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.

-

Stock Solutions: Store stock solutions at -20°C or -80°C for long-term stability. It is recommended to aliquot stock solutions into smaller volumes to avoid repeated freeze-thaw cycles.

Solution Preparation

The solubility of this compound in common laboratory solvents has not been extensively reported. Based on the properties of similar quinoline carboxylic acids, the following guidelines are provided. It is strongly recommended to perform small-scale solubility tests before preparing large volumes of solutions.

3.1. Recommended Solvents

-

Dimethyl Sulfoxide (DMSO): DMSO is a common solvent for preparing high-concentration stock solutions of organic molecules.[3] It is anticipated that this compound will be soluble in DMSO.

-

Ethanol: Ethanol may be a suitable solvent for preparing working solutions, although the solubility might be lower than in DMSO.

-

Aqueous Buffers: The solubility in aqueous buffers is expected to be low but may be enhanced at basic pH due to the deprotonation of the carboxylic acid group.

3.2. Protocol for Preparing a 10 mM Stock Solution in DMSO

-

Accurately weigh a precise amount of this compound (e.g., 2.03 mg).

-

Add the appropriate volume of high-purity DMSO to achieve a final concentration of 10 mM (e.g., 1 mL for 2.03 mg).

-

Vortex or sonicate the solution until the compound is completely dissolved.

-

Store the stock solution at -20°C or -80°C in small aliquots.

Potential Biological Activities and Experimental Protocols

Based on the known biological activities of other quinoline-4-carboxylic acid derivatives, this compound could be investigated for a range of potential therapeutic applications. The following are hypothesized activities and corresponding experimental protocols to assess them.

4.1. Anticancer Activity

Many quinoline derivatives exhibit antiproliferative effects against various cancer cell lines.

4.1.1. Cell Viability/Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.[4]

-

Protocol:

-

Cell Seeding: Seed cancer cells (e.g., MCF-7, A549, HCT116) into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

-